molecular formula C23H26ClI2NO3 B023018 Desethyl Amiodarone Hydrochloride CAS No. 96027-74-6

Desethyl Amiodarone Hydrochloride

Cat. No.: B023018
CAS No.: 96027-74-6
M. Wt: 653.7 g/mol
InChI Key: OCQPMJVGWGJLLG-UHFFFAOYSA-N
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Description

N-Desethylamiodarone (hydrochloride) is a major active metabolite of the antiarrhythmic drug amiodarone. It is formed through the N-demethylation of amiodarone by cytochrome P450 3A4 enzymes. This compound is known for its significant pharmacological activity, particularly in the context of cardiac arrhythmias .

Mechanism of Action

Desethyl Amiodarone Hydrochloride, also known as (2-butylbenzofuran-3-yl)(4-(2-(ethylamino)ethoxy)-3,5-diiodophenyl)methanone hydrochloride or Desethylamiodarone hydrochloride, is a metabolite of the antiarrhythmic drug Amiodarone .

Target of Action

This compound primarily targets cardiac cells, specifically the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential .

Mode of Action

As a class III anti-arrhythmic drug, this compound blocks potassium currents, thereby increasing the duration of the action potential as well as the effective refractory period for cardiac cells . This results in a delay in repolarization and prolongation of the action potential, which can help to stabilize abnormal heart rhythms.

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been shown to induce apoptosis in certain cancer cells via multiple pathways, including the collapse of mitochondrial membrane potential, cell cycle arrest in the G0/G1 phase, shifting the Bax/Bcl-2 ratio to initiate apoptosis, inducing AIF nuclear translocation, activating PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .

Pharmacokinetics

This compound exhibits complex pharmacokinetics. It is markedly lipophilic, leading to extensive uptake by tissues and slow elimination . After long-term oral therapy, it has a true elimination half-life of up to 60 days . Its bioavailability is estimated to be between 35% to 65% . The compound and its parent drug, Amiodarone, are detectable in plasma and tissues weeks or months after therapy is stopped .

Result of Action

The primary result of this compound’s action is the stabilization of abnormal heart rhythms, making it an effective treatment for conditions such as recurrent ventricular fibrillation and recurrent hemodynamically unstable ventricular tachycardia . In addition, it has been shown to have cytostatic potential, inhibiting the proliferation of certain cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to accumulate in lipid-rich areas, such as most tissues, particularly cell membranes, fatty tissue, and liver . This can impact its distribution and elimination in the body. Furthermore, its interaction with other medications, such as warfarin, simvastatin, and atorvastatin, can affect its efficacy and safety .

Biochemical Analysis

Biochemical Properties

Desethyl Amiodarone Hydrochloride interacts with various enzymes and proteins within the cell. It has been shown to inhibit major cytoprotective kinases such as ERK and Akt . This inhibition may contribute to its cell death-inducing effects .

Cellular Effects

This compound has been found to induce apoptosis in T24 human bladder cancer cells . It activates the collapse of mitochondrial membrane potential and induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation . It also shifts the Bax/Bcl-2 ratio to initiate apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It induces apoptosis by shifting the Bax/Bcl-2 ratio, inducing AIF nuclear translocation, and activating PARP-1 cleavage and caspase-3 activation . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), indicating its possible inhibitory effect on metastatic potential .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been studied using single-cell printing-liquid vortex capture-mass spectrometry (SCP-LVC-MS). This method allows for the quantitative measurement of the intracellular concentrations of the compound in single cells across several incubation concentrations .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, it’s known that its parent compound, amiodarone, and its metabolites have variable effects depending on the dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of amiodarone, and its formation involves the action of cytochrome P450 3A .

Subcellular Localization

Its effects on the mitochondrial membrane potential suggest that it may localize to the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethylamiodarone (hydrochloride) typically involves the N-demethylation of amiodarone. This process is catalyzed by cytochrome P450 3A4 enzymes. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the efficient conversion of amiodarone to its desethylated form .

Industrial Production Methods: Industrial production of N-Desethylamiodarone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where the enzymatic reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through various chromatographic techniques to obtain the final compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: N-Desethylamiodarone (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of N-Desethylamiodarone (hydrochloride), each with distinct pharmacological properties .

Comparison with Similar Compounds

    Amiodarone: The parent compound from which N-Desethylamiodarone (hydrochloride) is derived.

    Di-desethylamiodarone: Another metabolite of amiodarone, formed through further demethylation.

Uniqueness: N-Desethylamiodarone (hydrochloride) is unique in its specific formation through the N-demethylation of amiodarone and its significant role as an active metabolite. Its pharmacological profile, particularly its ability to block potassium ion channels and prolong the cardiac action potential, distinguishes it from other similar compounds .

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQPMJVGWGJLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242099
Record name Desethylamiodarone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96027-74-6
Record name Desethylamiodarone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethylamiodarone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthesis method for Desethylamiodarone Hydrochloride according to the provided research?

A1: The research article [] describes a straightforward synthesis of Desethylamiodarone Hydrochloride. The free base of Amiodarone reacts with 1-Chloroethyl chloroformate in Toluene to yield Desethylamiodarone. This intermediate is then easily purified and converted to Desethylamiodarone Hydrochloride.

Q2: Why is the purification of Desethylamiodarone highlighted in the research?

A2: The article [] emphasizes the ease of purification for Desethylamiodarone, suggesting that previous methods might have encountered difficulties in this step. This improved purification process contributes to obtaining a higher purity compound for potential research and applications.

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